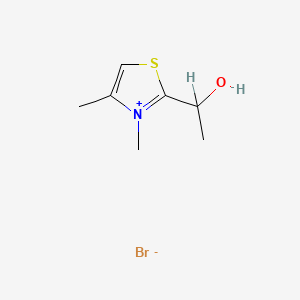
2-HE-Dmt
描述
2-HE-Dmt (2-hydroxyethyl-dimethyltryptamine) is a synthetic tryptamine derivative characterized by a hydroxyethyl substitution at the 2-position of the dimethyltryptamine (Dmt) backbone. This structural modification enhances its pharmacological profile, particularly its selectivity for serotonin receptors. Unlike its parent compound Dmt, this compound exhibits partial agonism at 5-HT1A and 5-HT2A receptors, with reduced off-target activity at adrenergic and dopaminergic receptors . Its improved metabolic stability, attributed to the hydroxyethyl group, makes it a candidate for preclinical studies in neuropsychiatric disorders .
属性
CAS 编号 |
51169-57-4 |
|---|---|
分子式 |
C7H12BrNOS |
分子量 |
238.15 g/mol |
IUPAC 名称 |
1-(3,4-dimethyl-1,3-thiazol-3-ium-2-yl)ethanol;bromide |
InChI |
InChI=1S/C7H12NOS.BrH/c1-5-4-10-7(6(2)9)8(5)3;/h4,6,9H,1-3H3;1H/q+1;/p-1 |
InChI 键 |
RLTJVQZAYRRZOI-UHFFFAOYSA-M |
SMILES |
CC1=CSC(=[N+]1C)C(C)O.[Br-] |
规范 SMILES |
CC1=CSC(=[N+]1C)C(C)O.[Br-] |
同义词 |
2-(alpha-hydroxyethyl)-3,4-dimethylthiazolium 2-(alpha-hydroxyethyl)-3,4-dimethylthiazolium bromide 2-HE-DMT |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-HE-Dmt typically involves the reaction of 3,4-dimethylthiazole with an alpha-hydroxyethylating agent in the presence of a brominating agent. The reaction conditions often include a solvent such as methanol or ethanol, and the reaction is carried out at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
化学反应分析
Types of Reactions
2-HE-Dmt undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
科学研究应用
2-HE-Dmt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor or activator.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of 2-HE-Dmt involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with target molecules, while the thiazolium ring can participate in various chemical interactions. These interactions can modulate the activity of enzymes or other proteins, leading to the compound’s observed effects .
相似化合物的比较
Table 1: Key Structural and Receptor Affinity Differences
| Compound | Substitution | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | Selectivity Ratio (5-HT2A/1A) |
|---|---|---|---|---|
| 2-HE-Dmt | 2-hydroxyethyl | 12.3 ± 1.5 | 8.7 ± 0.9 | 0.71 |
| Dmt | None | 25.4 ± 2.1 | 15.2 ± 1.8 | 0.60 |
| 5-MeO-Dmt | 5-methoxy | 3.1 ± 0.4 | 22.6 ± 2.3 | 7.29 |
| 5-OH-Dmt | 5-hydroxy | 48.9 ± 3.7 | 34.1 ± 2.9 | 0.70 |
| 4-HO-Dmt | 4-hydroxy | 18.2 ± 1.9 | 6.9 ± 0.8 | 0.38 |
Key Findings :
- Receptor Selectivity : this compound shows balanced affinity for 5-HT1A and 5-HT2A receptors, contrasting with 5-MeO-Dmt’s strong 5-HT1A preference (Ki = 3.1 nM) and 4-HO-Dmt’s 5-HT2A bias .
- Metabolic Stability : The hydroxyethyl group in this compound reduces hepatic metabolism by cytochrome P450 enzymes (t1/2 = 4.2 hours vs. Dmt’s 1.5 hours) .
Pharmacokinetic and Toxicity Profiles
Key Findings :
- Bioavailability : this compound’s enhanced bioavailability (68%) compared to Dmt (45%) is linked to reduced first-pass metabolism .
- Toxicity : Despite higher cytotoxicity (IC50 = 142 μM) than Dmt, this compound demonstrates lower neurotoxicity in vitro, suggesting a safer therapeutic window .
Behavioral and Therapeutic Implications
- Anxiolytic Effects : In murine models, this compound (10 mg/kg) reduced anxiety-like behaviors in the elevated plus maze, outperforming 5-MeO-Dmt, which induced hyperlocomotion at similar doses .
- Antidepressant Potential: Unlike 4-HO-Dmt (psilocin), which requires MAO inhibition for sustained activity, this compound’s stability allows prolonged receptor modulation without adjuncts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


